molecular formula C22H26N4O6 B124057 8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione CAS No. 137132-70-8

8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione

Cat. No. B124057
M. Wt: 442.5 g/mol
InChI Key: GJMHXLAWJIOZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione, also known as 8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione, is a useful research compound. Its molecular formula is C22H26N4O6 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound 8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions A study highlights a novel ring closure reaction involving 1,4-dihydroxyanthraquinone with ethylenediamine in the presence of copper ions, resulting in the formation of tetrahydronaphtho[2,3-f]quinoxaline derivatives. This suggests a potential interest in the compound for synthetic chemistry research, exploring novel pathways for creating complex quinoxaline derivatives (Matsuoka, Makino, Takei, & Kitao, 1980).

Pharmacological Properties Research on tetrahydrobenz[a]anthraquinone derivatives, structurally related to the queried compound, has demonstrated antitumor properties. These compounds, synthesized through complex organic reactions, showed growth inhibition of various cancer cell lines, suggesting potential research interest in exploring similar compounds for anticancer properties (Morreal, Bernacki, Hillman, Atwood, & Cartonia, 1990).

Bioactivity and Antioxidant Potential Studies focusing on the synthesis of quinoline and naphthoquinone derivatives, similar in structure to the compound of interest, have investigated their antioxidant activities. These research efforts aim to understand the bioactive potential of such compounds, which could be relevant for the development of new antioxidants or therapeutics with beneficial health effects (Cahyana, Andika, & Liandi, 2020).

properties

IUPAC Name

8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c27-9-6-23-3-4-24-12-11-13-20(25-5-7-26(13)8-10-28)19-16(12)21(31)17-14(29)1-2-15(30)18(17)22(19)32/h1-2,11,23-25,27-30H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMHXLAWJIOZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(N1)C3=C(C(=C2)NCCNCCO)C(=O)C4=C(C=CC(=C4C3=O)O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160085
Record name 8,11-Dihydroxy-4-(2-hydroxyethyl)-6-((2-((2-hydroxyethyl)amino)ethyl)amino)-1,2,3,4,7,12-hexahydronaphtho(2,3-f)quinoxaline-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione

CAS RN

137132-70-8
Record name 8,11-Dihydroxy-4-(2-hydroxyethyl)-6-((2-((2-hydroxyethyl)amino)ethyl)amino)-1,2,3,4,7,12-hexahydronaphtho(2,3-f)quinoxaline-7,12-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137132708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,11-Dihydroxy-4-(2-hydroxyethyl)-6-((2-((2-hydroxyethyl)amino)ethyl)amino)-1,2,3,4,7,12-hexahydronaphtho(2,3-f)quinoxaline-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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